gamma-Heptalactone

Description

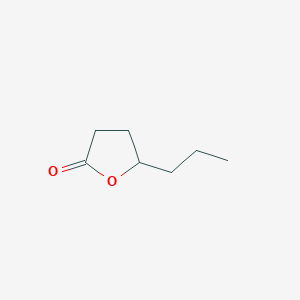

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-5-7(8)9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVVMPLPMNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047611 | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Aldrich MSDS], colourless, slightly oily liquid with a coconut, sweet, malty, caramel odour | |

| Record name | gamma-Heptalactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

miscible with alcohol and most fixed oils | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 (20°) | |

| Record name | gamma-Heptalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/40/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

105-21-5, 57129-71-2 | |

| Record name | γ-Heptalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Heptalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Furanone, dihydro-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | gamma-Heptalactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-HEPTALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIN3U7DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-5-propyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031681 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Gamma-Heptalactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for gamma-heptalactone. The information is intended to support research, development, and application of this compound in various scientific fields.

Chemical Structure and Identification

This compound, systematically known as 5-propyloxolan-2-one, is a cyclic ester, or lactone, characterized by a five-membered ring.[1] The structure consists of a tetrahydrofuran ring with a ketone group at the second position and a propyl group attached to the fifth carbon.[1] This chiral center at the C5 position means that this compound exists as two enantiomers; however, it is most commonly utilized in its racemic form as the odor profiles of the individual enantiomers are similar.[2] It is recognized by the CAS Number 105-21-5.[1][2][3][4]

Below is a diagram illustrating the chemical structure of this compound.

References

A Technical Guide to the Natural Sources and Biosynthesis of γ-Heptalactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone, a saturated seven-carbon lactone, is a naturally occurring volatile organic compound with a characteristic sweet, fruity, and coconut-like aroma. It is found in a variety of fruits, fermented beverages, and dairy products, contributing to their distinct flavor and fragrance profiles. Beyond its organoleptic properties, γ-heptalactone has been identified as a quorum-sensing molecule in certain fungi, highlighting its potential role in microbial communication and secondary metabolite regulation. This technical guide provides a comprehensive overview of the natural occurrences of γ-heptalactone, detailing its presence in various sources. Furthermore, it elucidates the biosynthetic pathway of this lactone, focusing on the key enzymatic transformations. Detailed experimental protocols for the extraction, identification, and quantification of γ-heptalactone from natural matrices are also presented to facilitate further research and application in the fields of natural product chemistry, biotechnology, and drug development.

Natural Sources of γ-Heptalactone

γ-Heptalactone has been identified as a minor but significant component of the volatile fraction of numerous natural products. Its presence, often in trace amounts, contributes to the complex aroma profiles of fruits, beverages, and dairy items.[1][2]

Fruits and Plants

The lactone is a natural constituent of several fruits, particularly stone fruits, where it imparts creamy and ripe notes.[3] It has also been reported in a variety of other plant materials.

| Natural Source | Part of Plant/Product | Reported Concentration | References |

| Peach (Prunus persica) | Fruit | Trace amounts | [1][4] |

| Apricot (Prunus armeniaca) | Fruit | Present | [2][3] |

| Strawberry (Fragaria ananassa) | Fruit | Trace amounts | [1] |

| Papaya (Carica papaya) | Fruit | Present | [4][5] |

| Nectarine (Prunus persica var. nucipersica) | Fruit | Present | [2][5] |

| Mango (Mangifera indica) | Fruit | Present | [4][5] |

| Passion Fruit (Passiflora edulis) | Fruit | Present | [4] |

| Jujube (Ziziphus jujuba) | Fruit | < 0.5% | [1] |

| Bergamot (Citrus bergamia) | Essential Oil | < 0.5% | [1] |

| Asparagus (Asparagus officinalis) | Spear | Present | [2][4] |

| Leek (Allium porrum) | Bulb | Present | [4] |

Fermented Beverages and Dairy Products

The fermentation process can lead to the formation of γ-heptalactone, contributing to the flavor complexity of alcoholic beverages. It is also found in various dairy products.

| Natural Source | Product Type | Reported Concentration | References |

| Beer | Fermented Beverage | Present | [1][2] |

| Black Tea | Fermented Beverage | Present | [1][4] |

| Butter | Dairy Product | Present | [2] |

| Milk | Dairy Product | Present | [2] |

| Cheese | Dairy Product | Present | [2] |

Microbial Sources

Certain microorganisms are capable of producing γ-heptalactone. Notably, it has been identified as a quorum-sensing molecule in the fungus Aspergillus nidulans.

| Microbial Source | Species | Role | References |

| Fungus | Aspergillus nidulans | Quorum-sensing molecule | |

| Fungus | Fusarium poae | Metabolite | [5] |

Biosynthesis of γ-Heptalactone

The biosynthesis of γ-heptalactone in nature is believed to proceed via the hydroxylation of a seven-carbon fatty acid precursor, heptanoic acid. This reaction is catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily or unspecific peroxygenases. The resulting 4-hydroxyheptanoic acid then undergoes spontaneous intramolecular cyclization to form the stable five-membered ring of γ-heptalactone.[6][7][8]

Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of γ-heptalactone.

Key Enzymatic Step: Hydroxylation

The critical step in the biosynthesis of γ-heptalactone is the regioselective hydroxylation of heptanoic acid at the γ-carbon (C-4) position. This reaction is catalyzed by:

-

Cytochrome P450 Monooxygenases (CYP450s): These heme-containing enzymes are known to be involved in the oxidation of a wide range of substrates, including fatty acids. Specific CYP450s can exhibit high selectivity for the sub-terminal carbons of fatty acid chains.[8]

-

Unspecific Peroxygenases (UPOs): These enzymes can also catalyze the hydroxylation of fatty acids at the C4 and C5 positions, leading to the formation of γ- and δ-lactones, respectively.[6][7]

The hydroxylation reaction introduces a hydroxyl group, transforming the hydrophobic fatty acid into a more polar hydroxy fatty acid.

Spontaneous Lactonization

The resulting 4-hydroxyheptanoic acid is an unstable intermediate. In an aqueous environment, the hydroxyl group at the C-4 position readily attacks the carboxylic acid group, leading to an intramolecular esterification reaction. This cyclization results in the formation of the thermodynamically stable five-membered ring structure of γ-heptalactone and the elimination of a water molecule.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of γ-heptalactone from natural sources.

Extraction of γ-Heptalactone from Fruit Matrices

This protocol is suitable for the extraction of γ-heptalactone and other volatile compounds from fruits like peaches, apricots, and strawberries.

Method: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Homogenize fresh fruit pulp (e.g., 5 g) with a saturated solution of NaCl (e.g., 2 mL) to inhibit enzymatic activity and increase the release of volatiles into the headspace.

-

Transfer the homogenate to a 20 mL headspace vial and seal with a PTFE/silicone septum.

-

-

Headspace Extraction:

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) in a water bath or incubator with agitation.

-

Expose a conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph (e.g., at 250°C for 5 minutes).

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms or equivalent).

-

Use a temperature program to achieve optimal separation (e.g., initial temperature of 40°C, ramped to 250°C).

-

Identify γ-heptalactone based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library.

-

Quantify the compound using an internal standard method.

-

Caption: Workflow for HS-SPME-GC-MS analysis of γ-heptalactone.

Extraction of γ-Heptalactone from Microbial Cultures

This protocol is designed for the extraction of γ-heptalactone from a liquid microbial fermentation broth.

Method: Liquid-Liquid Solvent Extraction

-

Culture Separation:

-

Centrifuge the microbial culture (e.g., 100 mL) at high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15 minutes) at 4°C to pellet the cells.

-

Carefully decant the supernatant, which contains the extracellular γ-heptalactone.

-

-

Solvent Extraction:

-

Transfer the supernatant to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer will contain the extracted γ-heptalactone.

-

Collect the organic layer. Repeat the extraction of the aqueous layer two more times with fresh solvent to ensure complete recovery.

-

-

Concentration and Analysis:

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator.

-

Re-dissolve the concentrated extract in a small volume of a suitable solvent (e.g., methanol or hexane) for GC-MS analysis as described in section 3.1.3.

-

References

- 1. ScenTree - this compound (CAS N° 105-21-5) [scentree.co]

- 2. γ-Heptalactone | The Fragrance Conservatory [fragranceconservatory.com]

- 3. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 4. This compound, 105-21-5 [thegoodscentscompany.com]

- 5. This compound | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2020018729A1 - Biosynthetic production of gamma-lactones - Google Patents [patents.google.com]

An In-depth Technical Guide to γ-Heptalactone (CAS 105-21-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone (CAS 105-21-5) is a naturally occurring lactone found in various fruits and fermented products. It is widely recognized for its characteristic sweet, creamy, and coconut-like aroma, leading to its extensive use in the flavor and fragrance industries. Beyond its sensory applications, γ-heptalactone has garnered scientific interest for its biological activity, notably as a quorum-sensing molecule in the fungus Aspergillus nidulans. This technical guide provides a comprehensive review of the literature on γ-heptalactone, detailing its physicochemical properties, synthesis, analytical methods, biological functions, and potential applications in drug discovery and development.

Physicochemical Properties

γ-Heptalactone is a colorless, slightly oily liquid with a distinct aroma profile. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 105-21-5 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless, slightly oily liquid | [3] |

| Odor | Sweet, creamy, coconut-like, with nutty and caramel undertones | [4] |

| Boiling Point | 230-232 °C at 760 mmHg; 61-62 °C at 2 mmHg | [3][5] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.442 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | 23 g/L at 20 °C | [3] |

| LogP | 1.0 | [3] |

| Synonyms | 4-Heptanolide, 5-Propyloxolan-2-one, γ-Heptanolactone | [1] |

Synthesis and Purification

The primary industrial synthesis of γ-heptalactone is achieved through the intramolecular cyclization, or lactonization, of 4-hydroxyheptanoic acid.[5] This reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis via Lactonization of 4-Hydroxyheptanoic Acid

Materials:

-

4-Hydroxyheptanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Separatory funnel

-

Heating mantle

-

Stir bar

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, condenser, and stir bar, dissolve 4-hydroxyheptanoic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure to yield the crude γ-heptalactone.

Experimental Protocol: Purification by Vacuum Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (vacuum pump or water aspirator)

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.

-

Place the crude γ-heptalactone and a stir bar into the round-bottom flask.

-

Begin stirring and apply a vacuum to the system.

-

Gradually heat the flask using a heating mantle.

-

Collect the fraction that distills at 61-62 °C under a pressure of 2 mmHg.[3]

-

Once the distillation is complete, remove the heat source and allow the apparatus to cool before releasing the vacuum.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of γ-heptalactone.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

Capillary column (e.g., DB-35MS, 60 m x 0.25 mm x 0.25 µm)[6]

GC Conditions:

-

Injector Temperature: 260 °C[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[6]

-

Oven Temperature Program:

-

Injection Mode: Pulsed splitless[6]

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV[6]

-

Ion Source Temperature: 230 °C[6]

-

Transfer Line Temperature: 260 °C[6]

-

Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of γ-heptalactone.[6]

Biological Activity: Quorum Sensing in Aspergillus nidulans

γ-Heptalactone has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[7] Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate their gene expression and behavior in a population-density-dependent manner.

Experimental Protocol: Aspergillus nidulans Quorum Sensing Bioassay

This bioassay is designed to assess the effect of γ-heptalactone on the growth and secondary metabolite production of A. nidulans.

Materials:

-

Aspergillus nidulans culture

-

Liquid fermentation medium

-

γ-Heptalactone

-

Sterile shake flasks

-

Incubator shaker

-

Spectrophotometer

-

Reagents for quantifying secondary metabolites (e.g., penicillin)

Procedure:

-

Prepare a low-density spore suspension of A. nidulans.

-

Inoculate sterile shake flasks containing liquid fermentation medium with the spore suspension.

-

To the experimental flasks, add γ-heptalactone to achieve the desired final concentration. Control flasks will not receive γ-heptalactone.

-

Incubate the flasks in a shaker at the optimal temperature and agitation speed for A. nidulans growth.

-

At regular time intervals, withdraw samples from both control and experimental flasks.

-

Measure the fungal biomass (e.g., by dry weight determination or optical density) to assess growth.

-

Quantify the production of a specific secondary metabolite (e.g., penicillin) using appropriate analytical techniques (e.g., HPLC).

-

Compare the growth curves and secondary metabolite production profiles between the γ-heptalactone-treated and control cultures.

Studies have shown that the addition of γ-heptalactone to low-density cultures of A. nidulans can abolish the lag phase of growth and lead to a significant increase in the production of the antibiotic penicillin.[7]

Signaling Pathway

While the complete signaling pathway is still under investigation, it is known that γ-heptalactone influences the expression of several key regulatory genes in fungi. In a related fungus, Monascus purpureus, the addition of γ-heptalactone led to the upregulation of genes such as laeA, brlA, and wetA, which are known to be involved in the regulation of secondary metabolism and morphological development.[8]

The proposed, though not fully elucidated, signaling pathway can be visualized as follows:

Caption: Proposed signaling pathway of γ-heptalactone in fungi.

Applications in Drug Discovery and Development

The chiral nature of γ-heptalactone makes it a valuable chiral synthon, or building block, for the synthesis of more complex molecules with specific stereochemistry, which is often crucial for pharmacological activity.

Chiral Synthon in Pharmaceutical Synthesis

Enantiomerically pure lactones are versatile intermediates in the synthesis of a variety of biologically active compounds. While specific examples of marketed drugs directly synthesized from γ-heptalactone are not prominently documented in publicly available literature, the general utility of chiral γ-lactones in the synthesis of complex natural products and pharmaceutical agents is well-established. For instance, related chiral lactones have been used in the synthesis of anti-cancer agents, antibiotics, and cardiovascular drugs. The propyl side chain of γ-heptalactone offers a point for further chemical modification, allowing for the construction of diverse molecular architectures.

The workflow for utilizing γ-heptalactone as a chiral synthon can be depicted as follows:

Caption: General workflow for the use of chiral γ-heptalactone in synthesis.

Conclusion

γ-Heptalactone is a multifaceted molecule with significant applications in the flavor and fragrance industries and emerging potential in the field of microbiology and drug discovery. Its well-defined physicochemical properties and established synthesis routes make it a readily accessible compound for research. The discovery of its role as a quorum-sensing molecule in Aspergillus nidulans opens up new avenues for investigating microbial communication and developing novel strategies for controlling fungal growth and secondary metabolite production. Furthermore, its chiral nature positions it as a valuable intermediate for the asymmetric synthesis of complex, biologically active molecules, warranting further exploration by drug development professionals. This technical guide provides a solid foundation of the current knowledge on γ-heptalactone, highlighting areas for future research and development.

References

- 1. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 105-21-5) [scentree.co]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 7. γ-Heptalactone is an endogenously produced quorum-sensing molecule regulating growth and secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of Gamma-Lactones in Food Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Gamma-lactones, a class of cyclic esters, are pivotal to the characteristic flavors and aromas of a vast array of food products, from succulent fruits to rich dairy products. Their discovery and the subsequent elucidation of their biosynthesis and sensory properties represent a significant chapter in the history of food science. This technical guide provides a comprehensive overview of the journey of gamma-lactones, from their initial identification to their current applications, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

A Historical Perspective: Unraveling the Essence of Food Flavor

The story of gamma-lactones is intrinsically linked to the evolution of analytical chemistry. Early flavor research in the mid-20th century was revolutionized by the advent of gas chromatography (GC).[1][2] Scientists at institutions like the USDA's Western Regional Research Center were at the forefront, developing instruments and methods to decode the complex chemical makeup of food aromas.[3] Keene P. Dimick was a notable pioneer in this field, utilizing these new technologies to investigate the volatile components of fruits.[3] While a definitive "first" discovery of a gamma-lactone in a specific food is not clearly documented in a single seminal publication, the collective work of flavor chemists during this era led to the gradual identification of these compounds in a variety of foods. The development of gas chromatography-mass spectrometry (GC-MS) was a critical step, allowing for the definitive identification of these compounds.[1]

The Sensory Significance of Gamma-Lactones

Gamma-lactones are potent aroma compounds, often exhibiting low sensory perception thresholds, meaning they can be detected by the human nose at very low concentrations. Their characteristic aromas are often described as fruity, creamy, and sweet. The sensory profile of a gamma-lactone is largely determined by the length of its alkyl side chain.

Table 1: Sensory Profile and Perception Thresholds of Key Gamma-Lactones in Food

| Gamma-Lactone | Common Aroma Descriptors | Sensory Perception Threshold (in water) | References |

| γ-Decalactone | Peach, apricot, creamy | 11 µg/L | [4] |

| γ-Nonalactone | Coconut, creamy, fatty | - | [5] |

| γ-Undecalactone | Peach, fatty, fruity | - | [6] |

| γ-Dodecalactone | Fruity, waxy, peach-like | - | [7] |

| γ-Octalactone | Coconut, hay, sweet | - | [5] |

| γ-Hexalactone | Coumarin-like, herbaceous, sweet | - | [8] |

Note: Sensory thresholds can vary depending on the food matrix.

Quantitative Occurrence of Gamma-Lactones in Foodstuffs

The concentration of gamma-lactones varies significantly across different food products, contributing to their unique flavor profiles. Fruits, particularly stone fruits, and dairy products are notable for their rich gamma-lactone content.

Table 2: Concentration of Selected Gamma-Lactones in Various Food Products

| Food Product | Gamma-Lactone | Concentration Range (µg/kg) | References |

| Apricot | γ-Decalactone | 1,100 - 4,900 | [9] |

| Peach | γ-Decalactone | 1,500 - 6,500 | [10] |

| Butter | γ-Dodecalactone | 1,800 - 3,500 | [11] |

| Butter (heated) | Total Lactones | 57,900 - 67,900 (as µg/g oil) | [11][12] |

| Fermented Butter (heated) | Total Lactones | 61,900 - 83,900 (as µg/g oil) | [11][12] |

| Cheddar Cheese | γ-Octalactone | Trace - 500 | [13] |

| Cheddar Cheese | γ-Decalactone | Trace - 1,200 | [13] |

| Cheddar Cheese | γ-Dodecalactone | 100 - 2,500 | [13] |

Biosynthesis of Gamma-Lactones

The primary route for the biosynthesis of gamma-lactones in both plants and microorganisms is through the metabolism of fatty acids. This process involves a series of enzymatic reactions, primarily occurring through the β-oxidation pathway.

The β-Oxidation Pathway to Gamma-Lactones

The biosynthesis begins with a hydroxy fatty acid, which undergoes cycles of β-oxidation. Each cycle shortens the fatty acid chain by two carbon atoms. The key enzymes involved in this pathway are acyl-CoA oxidase, a multifunctional enzyme with hydratase and dehydrogenase activities, and thiolase.[14] The process continues until a 4-hydroxy fatty acid intermediate is formed. This intermediate then undergoes spontaneous intramolecular cyclization (lactonization), particularly under acidic conditions, to form the stable five-membered ring of a gamma-lactone.

Experimental Protocols for the Analysis of Gamma-Lactones

The accurate identification and quantification of gamma-lactones in complex food matrices require robust experimental protocols. Gas chromatography-mass spectrometry (GC-MS) is the most widely used analytical technique.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the food matrix.

Protocol 1: Solvent Extraction for Dairy Products (e.g., Butter, Cheese)

-

Sample Homogenization: A representative sample of the dairy product is homogenized.

-

Solvent Addition: An organic solvent such as methanol is added to the homogenized sample. A sample-to-solvent ratio of 1:3 (w/v) is often effective.[15]

-

Extraction: The mixture is vigorously agitated and then centrifuged to separate the solvent layer containing the extracted lipids and lactones.

-

Low-Temperature Precipitation: The solvent extract is cooled to a low temperature (e.g., -20°C) to precipitate the majority of triacylglycerols, leaving the more polar lactones in the supernatant.[16]

-

Concentration: The supernatant is carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Fruit Purées

-

Sample Preparation: A known amount of the fruit purée is placed in a headspace vial. An internal standard may be added for quantitative analysis.

-

Incubation: The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow the volatile compounds to partition into the headspace.[17][18]

-

Extraction: An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample for a defined period to adsorb the volatile analytes.[18]

-

Desorption: The fiber is then retracted and immediately inserted into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Chromatographic Separation: The extracted and concentrated sample is injected into a GC equipped with a capillary column suitable for flavor analysis (e.g., a DB-WAX or HP-5ms column). A temperature gradient program is used to separate the individual volatile compounds based on their boiling points and polarity.

-

Mass Spectrometric Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.

-

Quantification: For quantitative analysis, an internal standard is used, and calibration curves are generated using authentic standards of the target gamma-lactones.

Derivatization (Optional)

For certain applications, derivatization of lactones can improve their chromatographic properties and detection sensitivity.[19][20][21] Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the analyte.[20]

Conclusion and Future Outlook

The discovery and study of gamma-lactones have been instrumental in advancing our understanding of food flavor. From their initial detection enabled by the development of gas chromatography to the detailed elucidation of their biosynthetic pathways, research in this area continues to evolve. Future research will likely focus on metabolic engineering of microorganisms for the enhanced production of "natural" gamma-lactones to meet the growing consumer demand for clean-label ingredients. Furthermore, advanced analytical techniques will continue to uncover the subtle nuances of flavor perception and the complex interplay of gamma-lactones with other volatile compounds in creating the rich sensory experiences of the foods we enjoy.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 3. acs.org [acs.org]

- 4. ScenTree - Gamma-Decalactone (CAS N° 706-14-9) [scentree.co]

- 5. γ-Lactone - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Profiling Taste and Aroma Compound Metabolism during Apricot Fruit Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Effects of Heat Treatment on Lactone Content of Butter and Margarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production [mdpi.com]

- 15. Simple Quantification of Lactones in Milk Fat by Solvent Extraction Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

The Solubility and Stability of gamma-Heptalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of gamma-heptalactone, a key aroma compound found in various fruits and widely used in the food, fragrance, and pharmaceutical industries. Understanding its physicochemical properties is crucial for formulation development, ensuring product efficacy, and maintaining shelf-life. While extensive quantitative data for this compound is not always publicly available, this guide consolidates existing information and provides detailed experimental protocols for its determination.

Solubility Profile of this compound

This compound is a colorless, oily liquid with a characteristic sweet, creamy, and coconut-like aroma. Its solubility is a critical factor in its application, influencing its behavior in various formulation matrices.[1][2]

Qualitative and Quantitative Solubility Data

This compound is generally characterized as being miscible with alcohol and most fixed oils, while being only slightly soluble in water.[1][3] A summary of its known solubility is presented in Table 1. The lack of extensive public quantitative data in common pharmaceutical solvents highlights a key area for experimental investigation by formulation scientists.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Classification | Quantitative Value (at 20°C) |

| Water | Slightly Soluble | 23 g/L[2] |

| Alcohol (Ethanol) | Miscible/Soluble | Data not publicly available |

| Fixed Oils | Miscible | Data not publicly available |

| Propylene Glycol | - | Data not publicly available |

| Triacetin | - | Data not publicly available |

Stability of this compound

The stability of this compound is a critical consideration for its use in various applications, particularly in products with a long shelf-life. The primary degradation pathway for lactones is hydrolysis of the ester ring, which is influenced by pH, temperature, and the presence of enzymes.[2] Generally, this compound is considered to have good stability during processing and storage.[1] Some sources indicate a shelf life of two to three years when stored in a sealed container in a cool, dry place.[4]

Factors Affecting Stability

The stability of this compound is influenced by several factors, with pH and temperature being the most critical.

-

pH: The lactone ring of this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. In strongly acidic or alkaline environments, the ring can open to form 4-hydroxyheptanoic acid.[2]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other potential degradation reactions.

-

Light: While specific photostability data for this compound is limited, compounds with chromophores can be susceptible to photodegradation. The ICH Q1B guideline provides a framework for assessing the photostability of drug substances and products.

-

Polymerization: Some lactones have a tendency to polymerize over time, which can lead to an increase in viscosity.

The interplay of these factors is crucial in determining the overall stability of this compound in a given formulation.

Caption: Logical diagram of factors influencing the stability of this compound.

Experimental Protocols

For researchers and drug development professionals, determining the precise solubility and stability of this compound in their specific formulations is often necessary. The following sections provide detailed methodologies for key experiments.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, propylene glycol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach equilibrium. The equilibration time should be established by sampling at various time points until the concentration of this compound in the solution remains constant.

-

Sampling: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant.

-

Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or GC-FID). Analyze the sample to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of a molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

3.2.1. Hydrolytic Stability

-

Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl. Store the solution at a controlled temperature (e.g., 60°C).

-

Neutral Conditions: Dissolve this compound in purified water. Store the solution at a controlled temperature (e.g., 60°C).

-

Alkaline Conditions: Dissolve this compound in a solution of 0.1 M NaOH. Store the solution at room temperature or a slightly elevated temperature.

3.2.2. Oxidative Stability

-

Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light.

3.2.3. Photostability

-

Expose a solution of this compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps. A control sample should be wrapped in aluminum foil to protect it from light.

3.2.4. Thermal Stability

-

Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Sample Analysis for all Forced Degradation Studies:

At specified time points, withdraw samples from each stress condition. Analyze the samples using a suitable stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and quantify the remaining this compound and any degradation products formed.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical Starting HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B). A common starting point is a gradient from a high percentage of A to a high percentage of B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm). A PDA detector is highly recommended to assess peak purity.

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

Method Development and Validation:

The method should be optimized by adjusting the mobile phase composition, gradient, and other parameters to achieve adequate separation of all peaks. The method must then be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity of the method.

Conclusion

This compound is a valuable compound with a generally stable profile and well-defined solubility characteristics in polar and non-polar solvents. For applications in pharmaceuticals and other regulated industries, a thorough understanding and experimental determination of its solubility and stability in specific formulations are paramount. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary data to ensure product quality, efficacy, and regulatory compliance. Further research to quantify the solubility of this compound in a wider range of pharmaceutically relevant solvents and to determine its degradation kinetics under various conditions would be of significant value to the scientific and industrial communities.

References

An In-depth Technical Guide on the Toxicological and Safety Evaluation of gamma-Heptalactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Heptalactone (γ-heptalactone), a colorless liquid with a characteristic fruity, coconut-like aroma, is a widely used flavoring agent and fragrance ingredient.[1][2] It is found naturally in a variety of fruits, dairy products, and beverages, including apricots, peaches, cheese, and tea.[3] Its "Generally Recognized as Safe" (GRAS) status by the Flavor and Extract Manufacturers Association (FEMA) underscores its established use in the food industry.[4][5] This technical guide provides a comprehensive overview of the toxicological and safety evaluation of this compound, detailing its toxicokinetic profile, and findings from acute, subchronic, developmental, and genotoxicity studies. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the safety profile of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for this compound are limited. However, based on its chemical structure as a simple lactone, a metabolic pathway can be inferred from its close structural analog, gamma-butyrolactone (GBL). It is anticipated that this compound is rapidly hydrolyzed in the body by lactonases, which are present in the blood and liver, to its corresponding open-chain hydroxy acid, 4-hydroxyheptanoic acid. This acid is then expected to undergo β-oxidation, a common metabolic pathway for fatty acids, ultimately being broken down into smaller molecules that enter the citric acid cycle and are further metabolized to carbon dioxide and water.

Proposed Metabolic Pathway

The proposed metabolic pathway for this compound involves two main steps: hydrolysis and β-oxidation.

Toxicological Profile

The toxicological profile of this compound has been primarily established through read-across from structurally similar compounds, a scientifically accepted practice in toxicology for data-poor substances.

Acute Toxicity

This compound exhibits a low order of acute toxicity.

| Study | Species | Route | Endpoint | Value | Reference |

| Acute Toxicity | Rat | Oral | LD50 | > 5000 mg/kg | [6][7] |

| Acute Toxicity | Rabbit | Dermal | LD50 | > 5000 mg/kg | [6][7] |

Repeated Dose Toxicity

A 28-day repeated dose oral toxicity study on a read-across material, gamma-caprolactone, was used to assess the subchronic toxicity of this compound.

| Study | Species | Route | Duration | NOAEL | Reference |

| Subchronic Toxicity (OECD 407) | Rat | Oral (Gavage) | 28 days | 1000 mg/kg/day | [8] |

Genotoxicity

Based on read-across data, this compound is not considered to be genotoxic.[8]

| Test | System | Read-across Analog | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test, OECD 471) | S. typhimurium | gamma-Octalactone | Negative | [8] |

| In Vivo Micronucleus Test (OECD 474) | Mouse | gamma-Nonalactone | Negative | [8] |

Developmental and Reproductive Toxicity

Developmental toxicity was assessed using data from a read-across analog, gamma-caprolactone. There is insufficient data on reproductive toxicity for this compound or its analogs; however, the risk is considered low based on the Threshold of Toxicological Concern (TTC).[8]

| Study | Species | Route | NOAEL (Developmental) | Reproductive Toxicity | Reference |

| Developmental Toxicity (OECD 414) | Rat | Oral (Gavage) | 1000 mg/kg/day | Insufficient data; exposure is below the TTC. | [8] |

Skin Sensitization and Phototoxicity

This compound is not considered a skin sensitizer, based on read-across data from 4-hydroxybutanoic acid lactone.[8] It is also not expected to be phototoxic or photoallergenic, as its UV/Vis absorption spectrum shows no significant absorbance in the range of 290-700 nm.[8]

Experimental Protocols

The following sections detail the methodologies for the key toxicological studies cited in this guide.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance over 28 days.

Prenatal Developmental Toxicity Study (OECD 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to identify substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.

Safety Assessment and Conclusion

The comprehensive safety assessment of this compound, supported by data from read-across analogs, indicates a low level of toxicity. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[9][10] Similarly, the Research Institute for Fragrance Materials (RIFM) has assessed this compound and concluded that it does not present a safety concern under the current declared levels of use.[3][8]

The overall safety evaluation process for a fragrance and flavor ingredient like this compound follows a logical progression:

References

- 1. oecd.org [oecd.org]

- 2. ecetoc.org [ecetoc.org]

- 3. Formation pathways of gamma-butyrolactone from the furan ring of tegafur during its conversion to 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 6. nucro-technics.com [nucro-technics.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Gamma-Heptalactone and their Olfactory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-heptalactone, a key aroma compound found in numerous fruits and fermented products, possesses a chiral center leading to the existence of two stereoisomers: (R)-gamma-heptalactone and (S)-gamma-heptalactone. While the racemic mixture is widely characterized by a sweet, creamy, and coconut-like aroma, the distinct olfactory properties of the individual enantiomers are more nuanced and have been a subject of interest in flavor and fragrance research. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their olfactory characteristics, methods for their synthesis and chiral separation, and the underlying principles of their perception through olfactory signaling pathways. All quantitative data are presented in structured tables, and key experimental methodologies are described to facilitate replication and further investigation.

Introduction

This compound (C₇H₁₂O₂) is a five-membered ring lactone that contributes significantly to the sensory profile of a wide variety of foods and beverages, including peaches, apricots, and beer.[1] Its characteristic sweet and creamy aroma has led to its extensive use in the flavor and fragrance industry.[2][3] The presence of a stereocenter at the C4 position gives rise to two enantiomers, (R)- and (S)-gamma-heptalactone. It is well-established in olfactory science that stereoisomerism can have a profound impact on odor perception, with different enantiomers of a chiral molecule often exhibiting distinct smells or varying intensities. This guide delves into the specific attributes of the this compound stereoisomers, providing a technical resource for researchers in relevant fields.

Olfactory Properties of this compound Stereoisomers

The olfactory perception of this compound is closely tied to its stereochemistry. While some sources suggest that the odors of the two enantiomers are similar, subtle and important distinctions have been noted.[4]

The racemic mixture of this compound is consistently described as having a sweet, creamy, and coconut-like aroma with additional notes of nut, caramel, and hay.[2][5]

The (S)-gamma-heptalactone enantiomer is often characterized by a more gourmand, milky, and powdery scent profile.

A distinct and detailed odor description for (R)-gamma-heptalactone is not consistently reported in the literature, with some suggesting its aroma is very similar to the (S)-enantiomer.[4] However, in the broader context of chiral lactones, the (R)-enantiomers of similar compounds, such as gamma-hexalactone, have been described as having greener and more woody notes compared to their (S)-counterparts.[6]

Quantitative Olfactory Data

| Lactone | Enantiomer | Odor Detection Threshold (µg/L in red wine) |

|---|---|---|

| γ-Octalactone | (R) | 238 |

| (S) | 135 | |

| γ-Nonalactone | (R) | 285 |

| (S) | 91 | |

| γ-Decalactone | (R) | 34 |

| (S) | 47 | |

| γ-Dodecalactone | (R) | 8 |

| (S) | 39 |

Synthesis and Chiral Separation

The study of the distinct properties of this compound stereoisomers necessitates their preparation in enantiomerically pure forms. This is typically achieved through the synthesis of the racemic mixture followed by chiral separation.

Synthesis of Racemic this compound

Two primary synthetic routes for racemic this compound are commonly cited:

-

Reaction of Acrylic Acid with Butanol: This method involves the reaction of acrylic acid and butanol in the presence of an alkaline sulfate or phosphate catalyst.[4]

-

Intramolecular Esterification of 4-Hydroxyheptanoic Acid: This is a widely used method for lactone synthesis. 4-Hydroxyheptanoic acid undergoes intramolecular cyclization, catalyzed by a strong acid such as concentrated sulfuric acid, to yield this compound.[4][7]

Experimental Protocol: Intramolecular Esterification of 4-Hydroxyheptanoic Acid (General Procedure)

-

Step 1: Preparation of 4-Hydroxyheptanoic Acid: This precursor can be synthesized via the reduction of a 4-ketoheptanoic acid derivative.

-

Step 2: Lactonization: The 4-hydroxyheptanoic acid is dissolved in a suitable organic solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added.

-

Step 3: Reaction: The mixture is heated under reflux with continuous removal of water, typically using a Dean-Stark apparatus, to drive the equilibrium towards the lactone product.

-

Step 4: Work-up and Purification: After the reaction is complete, the mixture is cooled, washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Chiral Separation of this compound Enantiomers

The resolution of the racemic mixture into its individual enantiomers is most effectively achieved using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation (General Procedure)

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is a critical parameter that needs to be optimized to achieve baseline separation.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: A UV detector is commonly used, typically at a wavelength where the lactone shows some absorbance (e.g., around 210-220 nm), or a refractive index detector.

-

Optimization: The separation is optimized by systematically varying the composition of the mobile phase and the flow rate to maximize the resolution between the two enantiomer peaks.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Caption: A simplified diagram of the canonical olfactory signal transduction pathway initiated by the binding of an odorant molecule.

The process can be summarized as follows:

-

Binding: The this compound enantiomer binds to a specific olfactory receptor. The stereochemical differences between the (R) and (S) forms can lead to different binding affinities and activation of different sets of ORs, which is the basis for their potentially distinct odors.

-

G-protein Activation: Upon odorant binding, the OR undergoes a conformational change, activating a heterotrimeric G-protein (specifically, Gαolf).

-

Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The opening of CNG channels allows an influx of cations (Na⁺ and Ca²⁺), leading to the depolarization of the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed.

Experimental Workflows

The comprehensive analysis of this compound stereoisomers involves a multi-step workflow, from synthesis to sensory evaluation.

References

- 1. ScenTree - this compound (CAS N° 105-21-5) [scentree.co]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ScenTree - Gamma-hexalactone (CAS N° 695-06-7) [scentree.co]

- 7. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]

Unveiling the Biological Significance of γ-Heptalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Heptalactone, a naturally occurring lactone found in a variety of fruits and fermented products, is gaining increasing attention within the scientific community for its diverse biological activities. While traditionally utilized as a flavor and fragrance agent, recent studies have illuminated its role as a signaling molecule in microbial communication and its potential to modulate secondary metabolite production in fungi. This technical guide provides an in-depth analysis of the current understanding of γ-heptalactone's biological functions, presenting key quantitative data, detailed experimental protocols, and visualizations of its known mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals in drug development and related fields, fostering further investigation into the therapeutic and biotechnological applications of this versatile molecule.

Introduction

γ-Heptalactone (5-propyldihydrofuran-2(3H)-one) is a seven-carbon lactone recognized for its characteristic sweet, creamy, and coconut-like aroma. Its presence has been identified in a range of natural sources, including apricots, peaches, nectarines, and various dairy products.[1] Beyond its sensory properties, γ-heptalactone participates in complex biological processes, most notably as a quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1] This discovery has opened new avenues for research into its broader physiological roles and potential applications in microbiology, biotechnology, and pharmacology. This guide will synthesize the existing scientific literature on the biological activity and function of γ-heptalactone, with a focus on quantitative data and experimental methodologies.

Chemical and Physical Properties

A foundational understanding of γ-heptalactone's physicochemical characteristics is essential for its study and application.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [3] |

| CAS Number | 105-21-5 | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 61-62 °C at 2 mmHg | [3] |

| Density | 0.999 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

Biological Activity and Function

The primary reported biological activities of γ-heptalactone revolve around its role as a signaling molecule in fungi.

Quorum Sensing in Aspergillus nidulans

γ-Heptalactone has been identified as an endogenously produced quorum-sensing molecule in the filamentous fungus Aspergillus nidulans.[1] Quorum sensing is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression in response to population density.

The addition of exogenous γ-heptalactone to low-density cultures of A. nidulans has been shown to elicit significant physiological changes.

| Parameter | Effect of γ-Heptalactone | Quantitative Change | Reference |

| Lag Phase | Abolition | - | [1] |

| Final Cell Dry Weight | Decrease | 16.3% | [1] |

| Penicillin Production (ipnA::lacZ expression) | Increase | 37.8% | [1] |

These findings suggest that γ-heptalactone acts as a signal of high cell density, triggering a shift in fungal metabolism towards secondary metabolite production, such as penicillin, at an earlier stage of growth.[1]

The following protocol is a summary of the methodology used to identify and characterize the quorum-sensing activity of γ-heptalactone in A. nidulans.

-

Fungal Strain and Culture Conditions: Aspergillus nidulans strains (e.g., those containing an ipnA::lacZ reporter fusion for penicillin biosynthesis) are cultured in a suitable liquid medium.

-

Preparation of Stationary Phase Supernatant: The fungus is grown to a high cell density (stationary phase). The culture broth is then centrifuged to remove fungal mycelia, and the supernatant is collected.

-

Extraction of Bioactive Molecules: The stationary phase supernatant is subjected to solvent extraction, typically with ethyl acetate, to isolate small, diffusible molecules.

-

Bioassay with Low-Density Cultures: The crude extract is added to fresh, low-density cultures of A. nidulans.

-

Monitoring of Fungal Growth and Gene Expression: The growth of the low-density cultures is monitored over time by measuring cell dry weight. The expression of the ipnA::lacZ reporter gene is quantified using a β-galactosidase assay.

-

Purification and Identification of γ-Heptalactone: The active fractions from the crude extract are purified using techniques such as High-Performance Liquid Chromatography (HPLC). The purified active compound is then identified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The precise signaling pathway through which γ-heptalactone exerts its effects in A. nidulans is not yet fully elucidated. However, a proposed model based on its quorum-sensing function is presented below.

Modulation of Secondary Metabolite Production in Monascus purpureus

γ-Heptalactone has also been shown to influence the production of valuable secondary metabolites in Monascus purpureus, a fungus used in the production of red fermented rice.

The addition of γ-heptalactone to M. purpureus cultures resulted in a significant increase in the yield of Monascus pigments (MPs) and the cholesterol-lowering agent, monacolin K (MK).[7][8][9]

| Secondary Metabolite | Optimal γ-Heptalactone Concentration | Maximum Yield Increase (%) | Reference |

| Yellow Pigment | 50 µM | 115.70 | [7][8][9] |

| Orange Pigment | 50 µM | 141.52 | [7][8][9] |

| Red Pigment | 50 µM | 100.88 | [7][8][9] |

| Monacolin K | 25 µM | 62.38 | [7][8] |

These findings highlight the potential of γ-heptalactone as a biostimulant in industrial fermentations to enhance the production of commercially important fungal metabolites.

The following protocol outlines the methodology for investigating the effect of γ-heptalactone on M. purpureus.

-

Microorganism and Culture Media: Monascus purpureus is maintained on a suitable agar medium and then cultured in a liquid seed medium followed by a fermentation production medium.

-

Addition of γ-Heptalactone: γ-Heptalactone is added to the fermentation medium at various concentrations (e.g., 0, 25, 50, and 100 µM) at a specific time point during cultivation.

-

Fermentation Conditions: The cultures are incubated under controlled conditions of temperature and agitation for a specified period.

-

Quantification of Pigments: The yields of yellow, orange, and red pigments are determined spectrophotometrically by measuring the absorbance of the culture broth at different wavelengths.

-

Quantification of Monacolin K: The concentration of monacolin K is quantified using HPLC.

-

Gene Expression Analysis: The expression levels of genes involved in the biosynthesis of Monascus pigments and monacolin K are analyzed using real-time quantitative polymerase chain reaction (RT-qPCR) to understand the molecular mechanism of action.

The addition of γ-heptalactone to M. purpureus cultures leads to the upregulation of genes involved in the biosynthesis of both Monascus pigments and monacolin K.[8] This suggests that γ-heptalactone acts as a signaling molecule that triggers a transcriptional response, leading to enhanced secondary metabolism.

Potential for Broader Biological Activities

While the primary focus of research has been on fungal signaling, preliminary evidence suggests that γ-heptalactone and related compounds may possess other biological activities. For instance, a study on the structurally similar γ-hexalactone demonstrated immunomodulatory and genotoxic effects at non-cytotoxic concentrations in human lymphocytes.[10] This included the modulation of cytokine secretion, with an increase in pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, and a decrease in the anti-inflammatory cytokine IL-10.[10] These findings suggest that γ-heptalactone could potentially interact with the immune system, a possibility that warrants further investigation. However, to date, there is a lack of specific studies on the antimicrobial (e.g., minimum inhibitory concentrations against a panel of bacteria and fungi) and anti-inflammatory properties of γ-heptalactone itself.

Future Directions and Conclusion

The study of γ-heptalactone's biological activity is a burgeoning field with significant potential. Its established role as a quorum-sensing molecule in A. nidulans and a modulator of secondary metabolism in M. purpureus underscores its importance in fungal biology and biotechnology. Future research should focus on several key areas:

-

Elucidation of Signaling Pathways: A detailed understanding of the receptors and downstream signaling cascades that mediate the effects of γ-heptalactone in fungi is crucial.

-

Exploration of Broader Biological Activities: Systematic screening of γ-heptalactone for antimicrobial, anti-inflammatory, and other pharmacological activities is warranted to uncover its full therapeutic potential.

-

Optimization for Biotechnological Applications: Further studies are needed to optimize the use of γ-heptalactone as a biostimulant in industrial fermentation processes to maximize the yield of valuable products.

References

- 1. γ-Heptalactone is an endogenously produced quorum-sensing molecule regulating growth and secondary metabolite production by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-Heptalactone | C7H12O2 | CID 7742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. g-Heptalactone = 98 , FCC, FG 105-21-5 [sigmaaldrich.com]

- 4. GAMMA HEPTALACTONE Natural | Aurochemicals [aurochemicals.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 8. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of γ-Heptalactone on the Morphology and Production of Monascus Pigments and Monacolin K in Monascus purpureus [mdpi.com]

- 10. Gamma-hexalactone flavoring causes DNA lesion and modulates cytokines secretion at non-cytotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Heptalactone: A Fungal Quorum Sensing Molecule Orchestrating Cellular Behavior and Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract